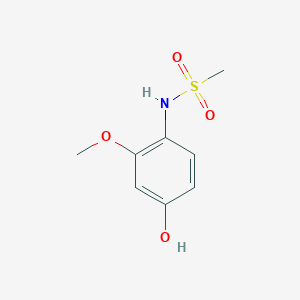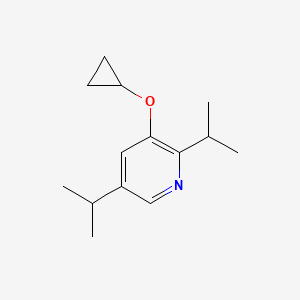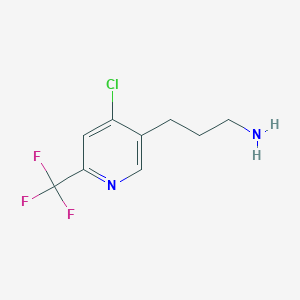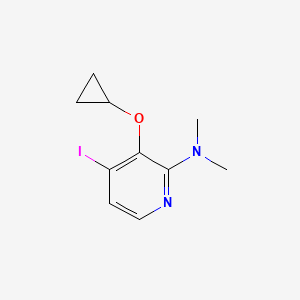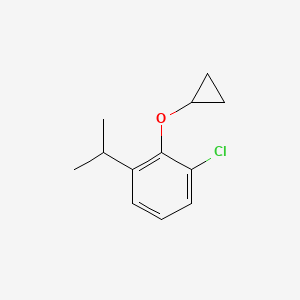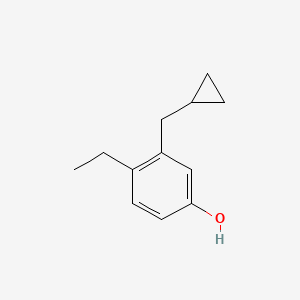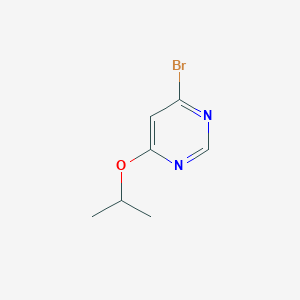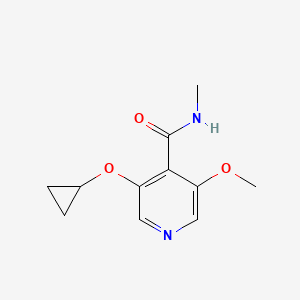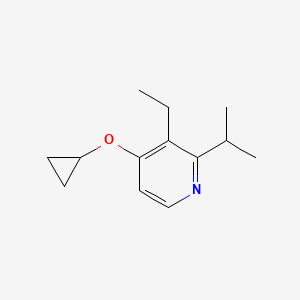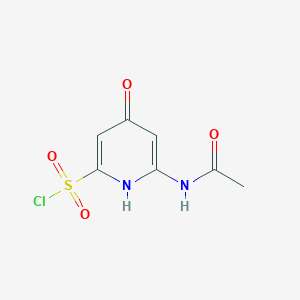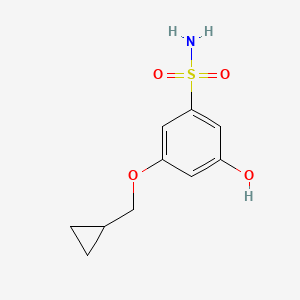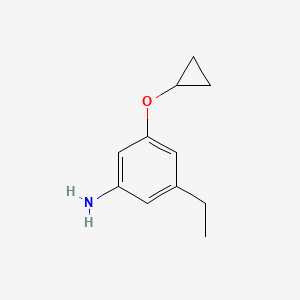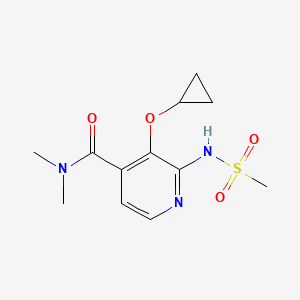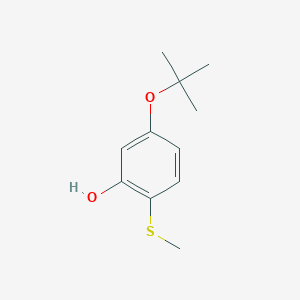
5-(Tert-butoxy)-2-(methylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butoxy)-2-(methylsulfanyl)phenol is an organic compound characterized by the presence of a tert-butoxy group, a methylsulfanyl group, and a phenol moiety. The tert-butoxy group is known for its steric bulk, which can influence the reactivity and stability of the compound. The methylsulfanyl group introduces sulfur into the molecule, which can participate in various chemical reactions. The phenol group is a hydroxyl group attached to an aromatic ring, known for its acidic properties and ability to form hydrogen bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butoxy)-2-(methylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the introduction of the tert-butoxy group into a phenol derivative. This can be done using tert-butyl alcohol and an acid catalyst. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable methylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tert-butoxy)-2-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
5-(Tert-butoxy)-2-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities due to the presence of the phenol and methylsulfanyl groups.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 5-(tert-butoxy)-2-(methylsulfanyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can participate in redox reactions, affecting cellular processes. The tert-butoxy group can provide steric hindrance, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Tert-butoxy)-2-(methylsulfanyl)phenol
- 3-(Tert-butoxy)-2-(methylsulfanyl)phenol
- 2-(Tert-butoxy)-4-(methylsulfanyl)phenol
Uniqueness
5-(Tert-butoxy)-2-(methylsulfanyl)phenol is unique due to the specific positioning of the tert-butoxy and methylsulfanyl groups on the phenol ring.
Propriétés
Formule moléculaire |
C11H16O2S |
|---|---|
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxy]-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-8-5-6-10(14-4)9(12)7-8/h5-7,12H,1-4H3 |
Clé InChI |
PJFSWHBEQMSTCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


